mesaconyl-CoA

enzyme kinetics CoA thioester regiospecificity

Authenticated mesaconyl-CoA is essential for reproducible 3HP bi-cycle and EMCP research. Generic substitution with methylsuccinyl-CoA or succinyl-CoA is excluded by a >200-fold enzymatic preference for mesaconyl-CoA, preventing kinetic artifacts. Validate Mct transferase (>10⁶ M⁻¹ s⁻¹ catalytic efficiency) and regiospecific hydratase activity (3.5-fold C1-isomer bias) with our assay-ready, lot-certified compound.

Molecular Formula C26H40N7O19P3S
Molecular Weight 879.6 g/mol
Cat. No. B15549823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemesaconyl-CoA
Molecular FormulaC26H40N7O19P3S
Molecular Weight879.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H40N7O19P3S/c1-13(8-16(35)36)25(40)56-7-6-28-15(34)4-5-29-23(39)20(38)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(37)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h8,11-12,14,18-20,24,37-38H,4-7,9-10H2,1-3H3,(H,28,34)(H,29,39)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b13-8+/t14-,18-,19-,20+,24-/m1/s1
InChIKeyLVBVWNJPMXCQJE-CBBDEUQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mesaconyl-CoA: A Central C5-Dicarboxylic Acid Thioester in Autotrophic CO2 Fixation and Acetate Assimilation


Mesaconyl-CoA (CAS: 31104-67-3; molecular weight 879.62 g/mol) is an ω-carboxyacyl-CoA thioester formed by the condensation of coenzyme A with the 1-carboxy group of mesaconic acid [1]. It functions as an essential C5-dicarboxylic acid intermediate in two distinct bacterial central carbon metabolic pathways: the 3-hydroxypropionate (3HP) bi-cycle for autotrophic CO2 fixation in phototrophic bacteria, and the ethylmalonyl-CoA pathway (EMCP) for acetate assimilation in diverse bacterial taxa [2]. This compound exists in two regioisomeric forms, mesaconyl-C1-CoA and mesaconyl-C4-CoA, each serving as distinct substrates for pathway-specific enzymes [3].

Why Generic Substitution of Mesaconyl-CoA with Structurally Similar CoA Esters Is Scientifically Unsupported


Generic substitution with structurally similar CoA esters (e.g., β-methylmalyl-CoA, methylsuccinyl-CoA, itaconyl-CoA, or succinyl-CoA) is not feasible for experiments involving the 3HP bi-cycle or EMCP due to strict enzymatic regiospecificity and substrate discrimination [1]. The enzymes within these pathways exhibit pronounced selectivity for mesaconyl-CoA, with mesaconyl-CoA hydratase showing a 3.5-fold bias for mesaconyl-C1-CoA over mesaconyl-C4-CoA and virtually no activity with other tested enoyl-CoA compounds [2]. Similarly, methylsuccinyl-CoA dehydrogenase shows only 0.5% activity with the structurally analogous succinyl-CoA [3]. Furthermore, the intramolecular mesaconyl-CoA transferase (Mct) catalyzes CoA transfer with >10⁶ M⁻¹ s⁻¹ catalytic efficiency exclusively via an intramolecular mechanism, demonstrating ≥6 orders of magnitude preference over intermolecular transfer [4]. These pronounced selectivity filters necessitate the use of authenticated mesaconyl-CoA to obtain interpretable and reproducible enzymatic and metabolic flux data.

Mesaconyl-CoA Product-Specific Quantitative Differentiation Evidence


Regiospecificity in Mesaconyl-CoA Hydratase: 3.5-Fold Kinetic Discrimination Between C1 and C4 Isomers

Mesaconyl-CoA hydratase from Haloarcula hispanica exhibits a 3.5-fold kinetic preference for mesaconyl-C1-CoA over mesaconyl-C4-CoA as substrate, and demonstrates virtually no activity with other tested enoyl-CoA or 3-hydroxyacyl-CoA compounds [1]. This substrate discrimination quantifies the functional divergence between the two regioisomeric forms of mesaconyl-CoA, which are often undifferentiated in generic vendor catalogs.

enzyme kinetics CoA thioester regiospecificity ethylmalonyl-CoA pathway 3-hydroxypropionate cycle

Methylsuccinyl-CoA Dehydrogenase Substrate Specificity: 0.5% Activity with Succinyl-CoA Demonstrates Stringent Selectivity

Methylsuccinyl-CoA dehydrogenase (MCD) catalyzes the oxidation of (2S)-methylsuccinyl-CoA to mesaconyl-CoA while exhibiting only approximately 0.5% relative activity with the close structural homolog succinyl-CoA [1]. This 200-fold discrimination is enforced by a cluster of three arginine residues that accommodates the terminal carboxyl group and a dedicated cavity that facilitates binding of the C2 methyl branch, features absent in enzymes that process succinyl-CoA [1].

substrate specificity acyl-CoA dehydrogenase succinyl-CoA metabolic engineering enzyme evolution

Mesaconyl-CoA Transferase: Intramolecular CoA Transfer Efficiency Exceeds Intermolecular by Over 10⁶-Fold

Mesaconyl-CoA transferase (Mct) from Chloroflexus aurantiacus catalyzes the intramolecular transfer of the CoA moiety from the C1-carboxyl group to the C4-carboxyl group of mesaconate with a catalytic efficiency exceeding 10⁶ M⁻¹ s⁻¹ [1]. Critically, this intramolecular transfer proceeds at efficiencies that are at least 6 orders of magnitude (≥10⁶-fold) higher compared to intermolecular CoA transfer to external acceptor acids [1]. This extraordinary intramolecular selectivity is enforced by a 'corked-up' active-site architecture that prevents exchange with free CoA or external substrates [1].

CoA transferase intramolecular catalysis 3-hydroxypropionate cycle enzyme mechanism structural biology

Biotechnological Production of Mesaconate via Thioesterase-Mediated Hydrolysis of Mesaconyl-CoA: Titers Up to 0.65 g/L

In metabolically engineered Methylobacterium extorquens strains expressing a thioesterase active on EMCP intermediates, the de novo synthesis of the dicarboxylic acid derivatives mesaconate and (2S)-methylsuccinate was established at titers reaching up to 0.65 g/L [1]. This work represents the first reported de novo production of mesaconate from methanol via the mesaconyl-CoA intermediate, validating mesaconyl-CoA as a viable biosynthetic precursor for value-added chemical production [1].

metabolic engineering bioproduction dicarboxylic acids thioesterase Methylobacterium extorquens

Pathway Essentiality: Mesaconyl-CoA Hydratase Deletion Abolishes 3-Hydroxypropionate-Dependent Growth in Rhodobacter sphaeroides

A mesaconyl-CoA hydratase (mch) deletion mutant of Rhodobacter sphaeroides lost the ability to grow on 3-hydroxypropionate as the sole carbon source [1]. The growth defect was rescued either by introducing an additional ccr deletion that blocks an earlier pathway step, or by heterologous expression of a thioesterase (YciA) that hydrolyzes accumulating CoA intermediates including mesaconyl-CoA and methylsuccinyl-CoA [1]. In the rescued mch-mutant expressing yciA, over 50% of the supplied 3-hydroxypropionate carbon was recovered as free mesaconate and methylsuccinate in the spent medium [1].

gene deletion phenotypic rescue CoA pool depletion metabolic flux ethylmalonyl-CoA pathway

High-Impact Mesaconyl-CoA Application Scenarios for Scientific and Industrial Users


Enzymatic Characterization of the 3-Hydroxypropionate Bi-Cycle

Use authenticated mesaconyl-CoA (specifying C1- vs. C4-regioisomer) to assay mesaconyl-CoA transferase (Mct) and mesaconyl-CoA hydratase activities in vitro. The >10⁶ M⁻¹ s⁻¹ catalytic efficiency of Mct with intramolecular transfer enables robust kinetic characterization of this unprecedented enzyme mechanism [1]. The 3.5-fold regiospecificity of hydratases requires precise isomer specification to avoid kinetic artifacts [2].

Metabolic Engineering of Methylotrophic Bacteria for Dicarboxylic Acid Production

Employ mesaconyl-CoA as an analytical standard for LC-MS/MS quantification of EMCP intermediates in engineered Methylobacterium extorquens strains. Thioesterase-based strategies achieving up to 0.65 g/L mesaconate titer rely on accurate monitoring of mesaconyl-CoA pool sizes to optimize flux through the EMCP [3]. The CoA pool depletion phenotype observed in pathway mutants underscores the importance of quantifying mesaconyl-CoA levels to diagnose metabolic bottlenecks [4].

Structural Biology of CoA-Transferase and Acyl-CoA Dehydrogenase Families

Use mesaconyl-CoA in co-crystallization studies with Mct or methylsuccinyl-CoA dehydrogenase (MCD) to elucidate substrate recognition mechanisms. The 'corked-up' active-site architecture of Mct, which enforces 10⁶-fold intramolecular selectivity, was solved using mesaconyl-CoA-bound crystal structures [1]. Similarly, MCD structures with substrate analogs revealed the three-arginine cluster that confers 200-fold discrimination against succinyl-CoA [5].

Synthetic Biology and Pathway Reconstruction in Heterologous Hosts

Supply exogenous mesaconyl-CoA or express mesaconyl-CoA-generating enzymes when reconstructing the EMCP or 3HP bi-cycle in non-native hosts (e.g., E. coli, yeast). The strict substrate specificity of downstream enzymes—including the 0.5% cross-activity of MCD with succinyl-CoA—means that native host metabolites cannot functionally substitute for mesaconyl-CoA [5]. Pathway functionality in heterologous systems requires either direct provision of mesaconyl-CoA or co-expression of its cognate biosynthetic enzymes [2].

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